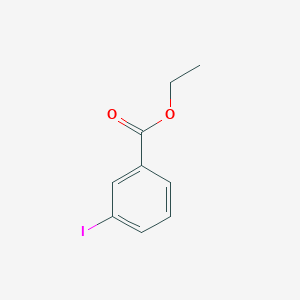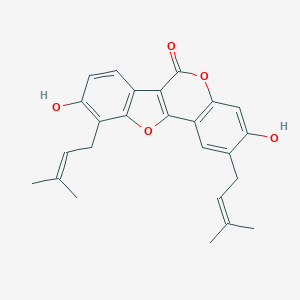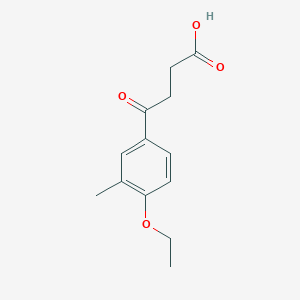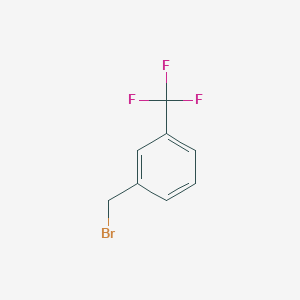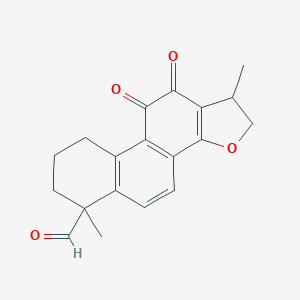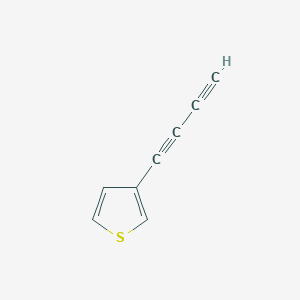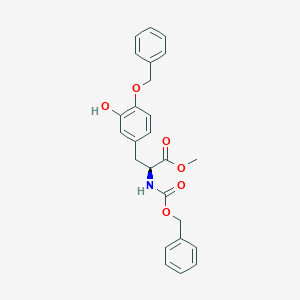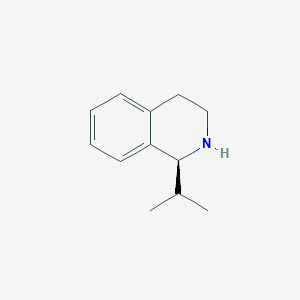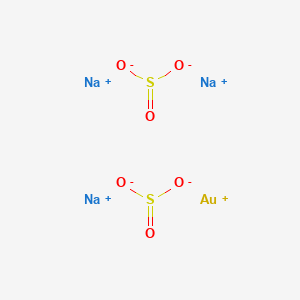![molecular formula C7H13NO B139629 1-[Methyl(prop-2-enyl)amino]propan-2-one CAS No. 150630-79-8](/img/structure/B139629.png)
1-[Methyl(prop-2-enyl)amino]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Methyl(prop-2-enyl)amino]propan-2-one, also known as Methamphetamine, is a synthetic stimulant drug that has been widely used for various purposes. Methamphetamine is a highly addictive drug that affects the central nervous system, leading to increased alertness, concentration, and energy levels. The drug has been used for medical purposes, including the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. However, due to its high potential for abuse, the drug is classified as a Schedule II controlled substance in the United States.
Wirkmechanismus
1-[Methyl(prop-2-enyl)amino]propan-2-oneine acts primarily by increasing the release of dopamine and norepinephrine from nerve terminals in the brain. The drug enters the brain through the blood-brain barrier and binds to the dopamine transporter, leading to the release of dopamine from the presynaptic neuron. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. The increased levels of dopamine and norepinephrine lead to increased arousal, attention, and motivation.
Biochemische Und Physiologische Effekte
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has a wide range of biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine also causes vasoconstriction, leading to decreased blood flow to the extremities and increased risk of cardiovascular events. The drug also increases the release of stress hormones, including cortisol and adrenaline, leading to increased stress and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been used extensively in laboratory experiments to study its effects on the brain and behavior. The drug has been shown to increase cognitive function, including attention, memory, and learning. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has also been used to study the effects of dopamine and norepinephrine on behavior and motivation. However, the use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine in laboratory experiments is limited due to its high abuse liability and potential for addiction.
Zukünftige Richtungen
For research on 1-[Methyl(prop-2-enyl)amino]propan-2-oneine include the development of new medications that target the dopamine and norepinephrine systems, new treatments for 1-[Methyl(prop-2-enyl)amino]propan-2-oneine addiction, and the potential use of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine involves the reduction of ephedrine or pseudoephedrine using various reagents, including lithium aluminum hydride, red phosphorus, and iodine. The reduction process results in the formation of 1-[Methyl(prop-2-enyl)amino]propan-2-oneine as a racemic mixture of two enantiomers, dextroamphetamine, and levoamphetamine. The enantiomers have different pharmacological properties, with dextroamphetamine being more potent and having a higher affinity for the dopamine transporter.
Wissenschaftliche Forschungsanwendungen
1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been the subject of extensive scientific research due to its potential therapeutic uses and its high abuse liability. The drug has been studied for its effects on the brain and behavior, as well as its potential as a treatment for various psychiatric and neurological disorders. 1-[Methyl(prop-2-enyl)amino]propan-2-oneine has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal, attention, and motivation. The drug has also been studied for its potential as a treatment for ADHD, depression, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
150630-79-8 |
|---|---|
Produktname |
1-[Methyl(prop-2-enyl)amino]propan-2-one |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-[methyl(prop-2-enyl)amino]propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-5-8(3)6-7(2)9/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
VLIALFTWPPDGJX-UHFFFAOYSA-N |
SMILES |
CC(=O)CN(C)CC=C |
Kanonische SMILES |
CC(=O)CN(C)CC=C |
Synonyme |
2-Propanone, 1-(methyl-2-propenylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
